![molecular formula C8H8BrNO2 B1281908 1-Bromo-2,4-dimethyl-5-nitrobenzene CAS No. 69383-59-1](/img/structure/B1281908.png)
1-Bromo-2,4-dimethyl-5-nitrobenzene
Overview
Description
1-Bromo-2,4-dimethyl-5-nitrobenzene is an important organic intermediate. It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,4-dimethyl-5-nitrobenzene consists of a benzene ring with bromo, nitro, and methyl groups attached. The positions of these groups on the benzene ring give the compound its unique properties .Chemical Reactions Analysis
While specific chemical reactions involving 1-Bromo-2,4-dimethyl-5-nitrobenzene were not found in the search results, similar compounds have been known to undergo reactions such as palladium-mediated Ullmann cross-coupling .Physical And Chemical Properties Analysis
1-Bromo-2,4-dimethyl-5-nitrobenzene is slightly soluble in water . Other physical and chemical properties were not found in the search results.Scientific Research Applications
Agrochemicals
“1-Bromo-2,4-dimethyl-5-nitrobenzene” can be used in the agrochemical field . It could be used as an intermediate in the synthesis of various agrochemicals, including pesticides, herbicides, and fungicides.
Pharmaceuticals
This compound can also be used in the pharmaceutical field . It could serve as a building block in the synthesis of various pharmaceutical drugs. The nitro group and the bromine atom in the compound can undergo various reactions, allowing for the creation of a wide range of pharmaceutical compounds.
Dyestuffs
In the dyestuff field, “1-Bromo-2,4-dimethyl-5-nitrobenzene” can be used as an intermediate . The presence of the nitro group can contribute to the color of dyes. The bromine atom can also be replaced with other groups to modify the properties of the dye.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,4-dimethyl-5-nitrobenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
1-Bromo-2,4-dimethyl-5-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma
properties
IUPAC Name |
1-bromo-2,4-dimethyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYJANCKMGXHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499630 | |
Record name | 1-Bromo-2,4-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4-dimethyl-5-nitrobenzene | |
CAS RN |
69383-59-1 | |
Record name | 1-Bromo-2,4-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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